molecular formula C11H13N3OS2 B2638684 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1396862-16-0

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2638684
CAS No.: 1396862-16-0
M. Wt: 267.37
InChI Key: AHXRPDPCQTZXPP-UHFFFAOYSA-N
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Description

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic urea derivative incorporating a 2,4-dimethylthiazole moiety linked via a methyl group to the urea backbone and a thiophen-2-yl substituent.

Properties

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS2/c1-7-9(17-8(2)13-7)6-12-11(15)14-10-4-3-5-16-10/h3-5H,6H2,1-2H3,(H2,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXRPDPCQTZXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNC(=O)NC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea typically involves the reaction of 2,4-dimethylthiazole with thiophene-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

For industrial production, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups on the thiazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of urea, including 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea, exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : Human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549).
  • Mechanism of Action : These compounds may inhibit critical pathways such as phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are vital for cancer cell survival and proliferation .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Its structural components allow it to interact with bacterial enzymes and disrupt their function:

  • Target Bacteria : Various pathogenic strains have been evaluated.
  • Efficacy : Studies demonstrate that thiazole and thiophene derivatives can inhibit bacterial growth effectively, suggesting potential for development as new antibiotics .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes:

  • Urease Inhibition : Compounds containing thiourea motifs have been noted for their urease inhibitory properties, which can be beneficial in treating conditions like kidney stones .

Case Study 1: Anticancer Activity Assessment

A study focused on synthesizing various urea derivatives demonstrated that this compound exhibited IC50 values indicative of strong antiproliferative effects against the tested cancer cell lines. The study highlighted the compound's ability to induce cell cycle arrest in cancer cells, thereby preventing their growth .

Case Study 2: Antimicrobial Efficacy

In another research project evaluating the antimicrobial properties of thiazole derivatives, this compound was found to significantly reduce the viability of several bacterial strains in vitro. The study concluded that the compound's mechanism likely involves disruption of bacterial metabolic processes .

Comparative Analysis of Related Compounds

Compound NameStructureAnticancer ActivityAntimicrobial ActivityUrease Inhibition
1-(Thiazole Derivative)StructureModerateHighLow
1-(Thiophene Derivative)StructureHighModerateModerate
This compound StructureHighHighHigh

Mechanism of Action

The mechanism of action of 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Heterocyclic Substituents

  • Thiazole vs. Indenopyrazole/Piperazine: Compared to 1-(3-(2,4-dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea (), the target compound lacks the indenopyrazole scaffold and 4-methylpiperazine group. Instead, it features a simpler thiophen-2-yl substituent, which may reduce steric hindrance and alter binding affinity to targets like PI3Kα .
  • Thiophene vs.

Urea Linkage Variations

  • The urea core is conserved across most analogs, but substituent positioning differs. For example, triazole-phenyl urea derivatives (e.g., 6a–g in ) replace the thiophene with phenyl-triazole groups, likely altering solubility and target selectivity .

Anticancer Potential

  • Indenopyrazole-Piperazine Urea (): Exhibits potent PI3Kα inhibition (a key target in gastric cancer) with stable binding (RMSD < 2 Å over 20 ns MD simulations) and favorable pharmacokinetic profiles .

Solubility and Stability

Data Table: Key Comparative Features

Compound Name Key Structural Features Biological Target Notable Activity/Data Reference
1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea Thiazole, thiophene, urea Undefined (Anticancer?) Structural similarity to active analogs
1-(3-(2,4-Dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea Indenopyrazole, piperazine, urea PI3Kα High binding affinity (stable RMSD < 2 Å)
4-(5-Substituted-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a–d) Benzofuran, pyrimidine, urea Undefined Synthetic versatility
1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea (6a–g) Triazole, phenyl, urea Kit/Aur kinases Dual kinase inhibition

Key Insights

  • Structural Simplicity vs. Activity: The target compound’s simpler structure may offer synthetic advantages but could trade off potency compared to more complex analogs like the indenopyrazole-piperazine urea .
  • Heterocyclic Diversity: Thiophene and thiazole moieties are advantageous for π-π stacking and hydrogen bonding, but substitution with bulkier groups (e.g., indenopyrazole) may improve target specificity .

Biological Activity

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological properties. Understanding its biological activity is essential for exploring its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
IUPAC Name 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-thiophen-2-ylurea
Molecular Formula C₁₁H₁₃N₃OS₂
Molecular Weight 267.4 g/mol
CAS Number 1396862-16-0

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethylthiazole with thiophene-2-yl isocyanate under controlled conditions. The reaction is generally performed in organic solvents such as dichloromethane or tetrahydrofuran, often using a base like triethylamine to facilitate the process .

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have shown antiproliferative effects against various cancer cell lines. A study demonstrated that certain thioamide derivatives exhibited IC50 values in the low micromolar range against U937 cells, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiazole and thiophene derivatives have been reported to possess antibacterial and antifungal activities. In particular, derivatives similar to this compound have been tested against bacterial strains such as E. coli and S. aureus, showing promising results .

The mechanism of action for compounds like this compound often involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of various biological pathways, contributing to their therapeutic effects .

Case Studies

Several studies have highlighted the biological efficacy of thiazole derivatives:

  • Study on Antiproliferative Activity : A series of thioamide derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines. Compounds demonstrated varying degrees of cytotoxicity, with some exhibiting IC50 values comparable to established chemotherapeutic agents .
  • Antimicrobial Evaluation : A study tested various thiazole derivatives against common pathogens, revealing that certain compounds exhibited significant inhibition zones in agar diffusion assays compared to controls .

Q & A

Basic: What are the established synthetic routes for 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea, and what key reaction conditions influence yield?

Answer:
The compound is typically synthesized via urea-forming reactions between isocyanate intermediates and amines. A common approach involves reacting a thiophenyl isocyanate derivative with 2,4-dimethylthiazol-5-ylmethylamine. Key conditions include:

  • Use of inert solvents (e.g., toluene or THF) to stabilize reactive intermediates.
  • Catalytic bases like triethylamine to neutralize HCl byproducts during urea bond formation .
  • Temperature control (e.g., reflux at 60–70°C for 4–6 hours) to optimize coupling efficiency.
  • Purification via recrystallization from ethanol or ethanol/water mixtures, achieving yields of 60–80% .

Advanced: How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

Answer:
Byproduct formation often arises from competing reactions, such as incomplete coupling or hydrolysis. Optimization strategies include:

  • Stoichiometric precision: Maintaining a 1:1 molar ratio of isocyanate to amine to minimize unreacted intermediates.
  • Moisture control: Conducting reactions under anhydrous conditions (e.g., N₂ atmosphere) to prevent isocyanate hydrolysis .
  • Catalyst screening: Testing alternative bases (e.g., Dabco) to improve selectivity for urea bonds over thiourea byproducts .
  • Chromatographic monitoring: Using TLC or HPLC to track reaction progress and adjust conditions dynamically .

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?

Answer:

  • IR spectroscopy: Identifies urea C=O stretches (~1640–1680 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) .
  • ¹H-NMR: Confirms methyl groups on the thiazole ring (δ 2.3–2.6 ppm) and thiophene protons (δ 6.8–7.4 ppm) .
  • X-ray crystallography: Resolves tautomeric ambiguities (e.g., thione-thiol tautomerism) and hydrogen-bonding networks in the solid state .

Advanced: What strategies resolve discrepancies in biological activity data across in vitro models?

Answer:
Discrepancies may stem from assay variability (e.g., fungal strain differences or cell line susceptibility). Methodological solutions include:

  • Standardized protocols: Adopting CLSI guidelines for antifungal susceptibility testing to ensure consistency .
  • Dose-response validation: Replicating studies across multiple concentrations to confirm IC₅₀ trends .
  • Control benchmarking: Comparing results against reference compounds (e.g., fluconazole) to calibrate activity thresholds .

Basic: What in vitro models evaluate the antifungal activity of this compound?

Answer:
Common models include:

  • Agar dilution assays: Testing inhibition against Candida albicans and Aspergillus fumigatus .
  • Microbroth dilution: Quantifying minimum inhibitory concentrations (MICs) in 96-well plates .
  • Time-kill kinetics: Assessing fungicidal vs. fungistatic effects over 24–48 hours .

Advanced: How does the thiophene moiety influence electronic structure and reactivity?

Answer:
The thiophene ring contributes to:

  • Electron delocalization: Enhancing π-π stacking with biological targets, analyzed via DFT calculations .
  • Redox activity: Participating in charge-transfer interactions, detectable through cyclic voltammetry .
  • Tautomerism: Thione-thiol equilibria can alter binding affinity, resolved via combined IR and ¹³C-NMR studies .

Basic: What are critical steps in post-synthesis purification?

Answer:

  • Recrystallization: Using ethanol or ethanol/water (1:3) to remove polar impurities .
  • Column chromatography: Employing silica gel with ethyl acetate/hexane gradients for non-polar byproducts .
  • Drying protocols: Vacuum desiccation to prevent hydrate formation, confirmed by TGA analysis .

Advanced: What challenges arise in crystallographic studies of hydrogen bonding patterns?

Answer:

  • Disorder in H-atom positions: Addressed via low-temperature (100 K) X-ray diffraction to enhance resolution .
  • Polymorphism risks: Screening multiple solvent systems to isolate stable crystalline forms .
  • Tautomer ambiguity: Combining crystallography with solid-state NMR to distinguish thione vs. thiol configurations .

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